3',4'-Dichloro-5'-fluoroacetophenone
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Description
3’,4’-Dichloro-5’-fluoroacetophenone is a type of aryl fluorinated building block . It is a solid compound with a molecular weight of 207.03 . The linear formula for this compound is Cl2C6H2(F)COCH3 .
Synthesis Analysis
The synthesis of 3’,4’-Dichloro-5’-fluoroacetophenone involves the reaction of 2,4-Dichloro-5-fluoroacetophenone with diethyl oxalate, replacing diethyl carbonate to produce the corresponding β-keto ester . This β-keto ester undergoes ethyloxymethenylation, amination, cyclization, and hydrolysis to form an intermediate acid .Molecular Structure Analysis
The molecular structure of 3’,4’-Dichloro-5’-fluoroacetophenone is represented by the linear formula Cl2C6H2(F)COCH3 . The compound contains dichloro and fluoro groups attached to an acetophenone structure .Physical And Chemical Properties Analysis
3’,4’-Dichloro-5’-fluoroacetophenone is a solid compound with a molecular weight of 207.03 . It has a refractive index of n20/D 1.546 (lit.), a boiling point of 167 °C (lit.), and a density of 1.425 g/mL at 25 °C (lit.) .Safety and Hazards
3’,4’-Dichloro-5’-fluoroacetophenone is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(3,4-dichloro-5-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)8(10)7(11)3-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZVTQXKJBVPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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